molecular formula C15H13BrN6O2 B2521286 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide CAS No. 1396875-56-1

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide

Cat. No.: B2521286
CAS No.: 1396875-56-1
M. Wt: 389.213
InChI Key: VNYCXCBEHDCAKZ-UHFFFAOYSA-N
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Description

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide is a complex organic compound featuring an imidazole ring, a pyridazine ring, and a bromonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as nickel or palladium, and reagents like tert-butylhydroperoxide (TBHP) for oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like TBHP.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and sodium borohydride for reduction. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could produce halogenated analogs.

Scientific Research Applications

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridazine rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This compound may also modulate signaling pathways by binding to key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)ethyl)-5-bromonicotinamide
  • N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-nicotinamide

Uniqueness

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-bromonicotinamide is unique due to the presence of both the imidazole and pyridazine rings, which confer distinct chemical properties and biological activities. The bromonicotinamide group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN6O2/c16-12-7-11(8-18-9-12)15(24)19-4-6-22-14(23)2-1-13(20-22)21-5-3-17-10-21/h1-3,5,7-10H,4,6H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYCXCBEHDCAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1N2C=CN=C2)CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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